(3S)-3-benzoyloxy-4-cyanobutanoic acid
Description
(3S)-3-Benzoyloxy-4-cyanobutanoic acid (CAS: 138145-61-6) is a chiral organic compound with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Its structure features:
- A benzoyloxy group (-OCOC₆H₅) at the 3S position,
- A cyano group (-CN) at the 4-position,
- A carboxylic acid (-COOH) at the terminal position.
The compound’s InChI descriptor confirms its stereochemical configuration: InChI=1S/C12H11NO4/c13-7-6-10(8-11(14)15)17-12(16)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,14,15)/t10-/m0/s1 .
Properties
CAS No. |
138145-61-6 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(3S)-3-benzoyloxy-4-cyanobutanoic acid |
InChI |
InChI=1S/C12H11NO4/c13-7-6-10(8-11(14)15)17-12(16)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
GKWZKZVNTLJRFP-JTQLQIEISA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(CC#N)CC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H](CC#N)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(CC#N)CC(=O)O |
Synonyms |
3-benzoyloxy-4-cyanobutanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
The compound’s key functional groups are compared below with analogs from the literature:
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| (3S)-3-Benzoyloxy-4-cyanobutanoic acid | C₁₂H₁₁NO₄ | 233.22 | Benzoyloxy, cyano, carboxylic acid | Chiral center (3S), cyano at C4 |
| Methyl 2-benzoylamino-3-oxobutanoate 1 | C₁₂H₁₃NO₄ | 235.24 | Benzoylamino, ketone, ester | Ester replaces carboxylic acid; ketone at C3 |
| Substituted 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines 2 | Varies | ~280–320 | Oxazole, quinoline, methyl | Heterocyclic core; lacks polar groups |
| Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates 3 | C₁₈H₁₅N₂O₂ | 297.33 | Imidazole, ester, aryl | Nitrogen-rich heterocycle; ester group |
Physicochemical and Electronic Properties
Electronegativity and Chemical Shifts
suggests that substituent electronegativity correlates with NMR chemical shifts. For example:
- The cyano group (χ ≈ 3.0) may deshield nearby protons, causing upfield/downfield shifts in ¹H or ¹³C NMR compared to less electronegative groups (e.g., methyl or benzoyloxy).
- In contrast, benzoyloxy groups (χ ~2.5–2.8) may exert moderate electronic effects, as seen in sulfated hexasaccharides where sulfation shifts proton resonances .
Stereochemical Considerations
The 3S configuration could influence:
- Enantioselective interactions in biological systems (e.g., enzyme binding),
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